20-Hydroxypregn-4-en-3-one
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Overview
Description
20-hydroxypregn-4-en-3-one is a C21-steroid that is pregnane which contains a double bond between positions 4 and 5 and is substituted by an oxo group at position 3 and a hydroxy group at position 20. It is a C21-steroid, a 3-oxo-Delta(4) steroid and a 20-hydroxy steroid. It derives from a hydride of a pregnane.
Scientific Research Applications
Assay Development and Analytical Techniques
- A double isotope derivative method was developed for estimating progesterone and 20α-hydroxypregn-4-en-3-one in biological fluids and tissues, providing a way to measure these compounds accurately in various studies (Wiest, 1967).
- An alternative method using gas chromatography for the determination of progesterone and 20α-hydroxypregn-4-en-3-one in biological material was developed, enhancing the sensitivity and accuracy in progestin investigations (Wyngarden et al., 1964).
Biochemical Interactions and Properties
- The steroid 20α-hydroxypregn-4-en-3-one was identified as an interfering fluorogen in the assay of corticosterone, highlighting its similar fluorescence properties to corticosterone in concentrated sulphuric acid and its potential to interfere with corticosterone assays (Callard et al., 1965).
- Research on rat medial basal hypothalamus showed the conversion of 20α-hydroxypregn-4-en-3-one to other compounds, indicating the presence of specific enzymes and pathways within the hypothalamus (Nowak & Karavolas, 1974).
Physiological and Developmental Studies
- The presence of 20α-hydroxypregn-4-en-3-one was found in urine of male infants within 24 hours after delivery, providing insights into neonatal steroid metabolism and its potential physiological roles (Maeyama et al., 1968).
- A study explored the effect of 20α-hydroxypregn-4-en-3-one on mating behavior in spayed female rats, contributing to the understanding of the role of this steroid in reproductive behavior (Langford & Hilliard, 1967).
- The function of 20α-hydroxypregn-4-en-3-one during parturition in rats was investigated, indicating its lack of biological influence on the ovaries, uteri, or pituitaries of pregnant rats (Wiest, 1968).
Pharmacological and Biochemical Synthesis
- A study on the synthesis of biologically active pregnane derivatives including 20α-hydroxypregn-4-en-3-one revealed the potential for creating novel compounds with potential pharmacological applications (Sethi et al., 2013).
Properties
CAS No. |
15114-79-1 |
---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3/t13?,16-,17+,18-,19-,20-,21+/m0/s1 |
InChI Key |
RWBRUCCWZPSBFC-HWSYHKBZSA-N |
Isomeric SMILES |
CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |
SMILES |
CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Synonyms |
20 beta-dihydroprogesterone 20 beta-dihydroprogesterone, (20R)-isomer 20 beta-hydroxypregn-4-en-3-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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